molecular formula C9H10ClN3O B1272565 1-(6-Chloropyridazin-3-yl)piperidin-4-one CAS No. 303149-95-3

1-(6-Chloropyridazin-3-yl)piperidin-4-one

Cat. No. B1272565
M. Wt: 211.65 g/mol
InChI Key: ZKVKANRUWLPPNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(6-Chloropyridazin-3-yl)piperidin-4-one involves multi-step reactions with various starting materials. In one study, a novel compound was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . Another research synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which involved a one-pot synthesis using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene, followed by conjugation with corresponding secondary amines . Additionally, the synthesis of heterocyclic systems with anticipated biological activities was reported, where 6-aryl-4-pyrazol-1-yl-pyridazin-3-one reacted with a PCl5–POCl3 mixture to yield a 3-chloropyridazine derivative, which further underwent various reactions to produce a range of compounds . Lastly, the synthesis of triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety was achieved, starting from 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazolc-3-thiol .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized using various analytical techniques. For instance, the crystal structure of the 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was determined using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring exhibiting a chair conformation and no intra- or intermolecular hydrogen bonds . The molecular docking studies of the triazolo-pyridazine-6-yl-substituted piperazines provided insights into their strong inhibition potential against Dipeptidyl peptidase-4, which is crucial for their anti-diabetic properties . The structural elucidation of the newly synthesized compounds in other studies was based on spectral and microanalytical data, including IR, 1H NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated through their ability to undergo further transformations. The 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives were shown to react with various reagents, leading to the formation of different adducts with potential biological activities . The triazolothiadiazines and triazolothiadiazoles containing the 6-chloropyridin-3-yl methyl moiety were synthesized through reactions involving amino groups and thiols, indicating the versatility of the 6-chloropyridin-3-yl moiety in facilitating the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characteristics and biological activity assays. The crystallographic data provided insights into the density and molecular geometry of the compounds . The bioactivity assays, such as the DPP-4 inhibition and insulinotropic activities, along with antioxidant and cytotoxicity assessments, helped in understanding the biological relevance of the synthesized compounds . The antibacterial and insecticidal screenings of some compounds further highlighted their potential applications .

Scientific Research Applications

  • Pharmaceutical Research

    • This compound could be used in drug discovery and the synthesis of novel compounds. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential applications.
    • It’s also worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
  • Purine Metabolism

    • There’s a mention of the compound in relation to adenine deaminase (ADA), an enzyme essential to purine metabolism . ADA activity is greatest in cells of the lymphoid system, with T-cells having higher activity than B-cells, and T-cell malignancies having higher ADA activity than B-cell malignancies . This suggests potential applications in the study of lymphoid cells and related diseases.
  • Scientific Research

    • The compound is described as a versatile material used in scientific research, suggesting it could have various applications in different fields of study.
  • Proteomics Research

    • This compound is mentioned as a product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This could involve studying the compound’s interaction with various proteins or its role in protein synthesis .
  • Phenylalanine Degradation

    • There’s a mention of the compound in relation to Tetrahydrobiopterin, which degrades phenylalanine and facilitates the biosynthesis of several neurotransmitters and the production of nitric oxide . This suggests potential applications in the study of metabolic pathways and neurotransmitter synthesis .
  • Inhibition of Adenine Deaminase (ADA)

    • The compound is mentioned in relation to Pentostatin, an inhibitor of ADA . ADA is an enzyme essential to purine metabolism and its activity is greatest in cells of the lymphoid system . This suggests potential applications in the study of lymphoid cells and related diseases .
  • Drug Discovery and Synthesis

    • The compound is described as a versatile material used in scientific research, including drug discovery and synthesis of novel compounds. This suggests potential applications in pharmaceutical research and development.
  • Piperidine Derivatives

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . This compound could potentially be used in the synthesis of various piperidine derivatives .

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVKANRUWLPPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377600
Record name 1-(6-chloropyridazin-3-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridazin-3-yl)piperidin-4-one

CAS RN

303149-95-3
Record name 1-(6-chloropyridazin-3-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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